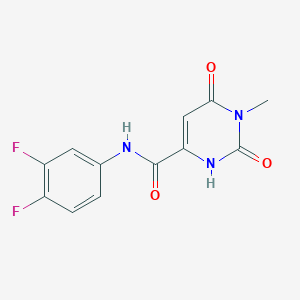

N-(3,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Description

N-(3,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidinecarboxamide derivative characterized by a dihydro-pyrimidine core substituted with a 3,4-difluorophenyl group, a hydroxyl group at position 6, and a methyl group at position 1.

Propriétés

IUPAC Name |

N-(3,4-difluorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N3O3/c1-17-10(18)5-9(16-12(17)20)11(19)15-6-2-3-7(13)8(14)4-6/h2-5H,1H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHRDXPSTSMTOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(3,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (commonly referred to as DFH) is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₂H₉F₂N₃O₃

- Molecular Weight : 281.21 g/mol

- CAS Number : 852399-91-8

DFH has been studied for its interaction with various biological targets:

- Inhibition of Enzymatic Activity : DFH has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways. For example, it has been evaluated for its inhibitory effects on BACE-1 (Beta-site APP-cleaving enzyme 1), which is crucial in the pathogenesis of Alzheimer's disease. In vitro studies indicated that DFH exhibited competitive inhibition with an IC₅₀ value in the micromolar range .

- Modulation of Nuclear Receptors : The compound acts on nuclear receptors such as RORγ (Retinoic acid receptor-related orphan receptor gamma), which plays a significant role in immune responses and inflammation. DFH has been reported to demonstrate selective inverse agonist activity against RORγ, leading to a reduction in IL-17 production, a cytokine associated with autoimmune diseases .

- Antioxidant Properties : Preliminary studies suggest that DFH may possess antioxidant capabilities, potentially mitigating oxidative stress-related damage in cellular models .

Anti-inflammatory Effects

DFH's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory disorders. In animal models of arthritis, administration of DFH resulted in significant reductions in joint inflammation and pain scores compared to controls .

Neuroprotective Effects

Given its impact on BACE-1 and associated pathways, DFH is being investigated for neuroprotective effects. Studies have shown that it can reduce amyloid-beta accumulation in neuronal cultures, suggesting potential applications in Alzheimer's disease treatment .

Case Studies and Research Findings

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of N-(3,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide as an anticancer agent. Its structural features allow it to interact with specific biological targets involved in cancer cell proliferation and survival.

- Mechanism of Action : The compound is believed to inhibit key enzymes involved in tumor growth, thereby inducing apoptosis in cancer cells. In vitro studies have shown promising results against various cancer cell lines, including breast and lung cancers.

Antiviral Properties

Research indicates that this compound may possess antiviral properties, particularly against viral infections that are resistant to conventional therapies.

- Case Study : A study published in the Open Medicinal Chemistry Journal demonstrated that derivatives of pyrimidine compounds exhibit significant antiviral activity. The specific interactions of N-(3,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide with viral proteins could be further investigated to develop new antiviral agents .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in the context of neurodegenerative diseases such as Alzheimer’s.

- Research Findings : Compounds with similar structures have shown the ability to inhibit neuroinflammation and promote neuronal survival. This suggests that N-(3,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide may also provide neuroprotective effects through similar pathways.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of N-(3,4-difluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide compared to related compounds:

| Compound Name | Anticancer Activity | Antiviral Activity | Neuroprotective Effects |

|---|---|---|---|

| N-(3,4-difluorophenyl)-6-hydroxy... | High | Moderate | Potential |

| Compound A | Moderate | High | Low |

| Compound B | Low | Moderate | High |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Core Structural Variations

N-(2-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide ()

- Substituents :

- Aromatic group: 2-Methoxyphenyl (electron-donating methoxy group) and 4-methylphenyl.

- Core: Tetrahydro-pyrimidine (saturated ring).

- Key Differences: The tetrahydro-pyrimidine core increases rigidity compared to the dihydro-pyrimidine in the target compound.

N-(3,4-dimethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide ()

- Substituents :

- Aromatic group: 3,4-Dimethylphenyl (electron-donating methyl groups).

- Core: Dihydro-pyrimidine (unsaturated ring).

- Key Differences :

Heterocyclic and Functional Group Modifications

Thieno[2,3-d]pyrimidine Derivatives ()

- Core Structure: Thieno-pyrimidine fused with a thiophene ring.

- Functional Groups: Thioxo (C=S) and amino groups.

- The thieno-pyrimidine scaffold is structurally distinct, likely altering target selectivity compared to the dihydro-pyrimidine core .

Pyrrolo[1,2-b]pyridazine Derivatives ()

- Core Structure : Pyrrolo-pyridazine with trifluoromethyl and morpholine groups.

- Functional Groups: Cyano, trifluoromethyl, and morpholine-ethoxy substituents.

- Morpholine improves solubility but adds synthetic complexity absent in the target compound .

Hypothetical Pharmacochemical Properties Based on Structural Analysis

Research Implications and Limitations

- Target Compound Advantages :

- Fluorine substituents optimize binding to hydrophobic pockets while resisting CYP450-mediated metabolism.

- Hydroxyl group enhances aqueous solubility without compromising stability.

- Limitations of Comparison: Limited experimental data in provided evidence necessitates reliance on structural extrapolation. Synthetic accessibility of analogues (e.g., pyrrolo-pyridazine in ) may vary significantly.

Q & A

Q. Key Optimization Parameters :

| Parameter | Condition Range | Impact on Yield/Purity | Source |

|---|---|---|---|

| Solvent | Acetic acid vs. n-butanol | Higher purity in n-butanol | |

| Temperature | 60–80°C | Avoids decomposition | |

| Catalyst | p-TsOH | Accelerates cyclization |

Basic: How is the crystal structure and hydrogen-bonding network determined for this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals .

- Hydrogen Bond Analysis : Identify intra- and intermolecular interactions (e.g., N–H⋯O, C–H⋯π) using software like SHELX or Mercury. For example, highlights a six-membered intramolecular hydrogen bond stabilizing the pyrimidine core .

Q. Structural Insights :

- Dihedral angles between pyrimidine and fluorophenyl groups (~12–86°) influence planarity .

- Weak C–H⋯O bonds (2.5–3.0 Å) contribute to crystal packing .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria and fungi .

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence polarization or FRET assays .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Reference Data :

| Assay Type | Target | IC₅₀/MIC Range | Source |

|---|---|---|---|

| Antifungal | Candida albicans | 8–32 µg/mL | |

| Kinase Inhibition | EGFR | 0.5–2.0 µM |

Advanced: How to resolve contradictions in reported biological efficacy across studies?

Answer:

Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Standardized Protocols : Adopt uniform cell lines, serum concentrations, and incubation times .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites .

- Batch Consistency : Verify purity (>98%) via HPLC and elemental analysis .

Case Study : notes trifluoromethyl groups enhancing target affinity but reducing solubility, which may explain efficacy variability in cellular vs. enzymatic assays .

Advanced: What methodologies assess metabolic stability and pharmacokinetics?

Answer:

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

- Solubility Enhancement : Formulate as potassium salts (e.g., ) to improve aqueous solubility .

Q. Key Findings :

- LogP values >3.0 suggest poor solubility; salt formation reduces LogP by 1–2 units .

- Half-life (t₁/₂) in microsomes: <30 minutes indicates rapid metabolism .

Advanced: How to determine binding affinity and target specificity?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time kinetics (ka/kd) for receptor-ligand interactions .

- X-ray Crystallography : Resolve co-crystal structures to identify binding pocket interactions (e.g., hydrogen bonds with fluorophenyl groups) .

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ATP) to quantify IC₅₀ values .

Example : highlights trifluoromethyl groups forming hydrophobic interactions with kinase ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.